CEP-5214 was developed by Cephalon, Inc. and is classified as a small molecule drug targeting angiogenesis. Its molecular formula is and it has been assigned the CAS registry number 402857-39-0 . The compound is part of a broader class of drugs aimed at inhibiting tumor growth by disrupting the blood supply necessary for tumor survival.
The synthesis of CEP-5214 involves multiple steps that emphasize the formation of its unique fused pyrrolocarbazole structure. The detailed synthetic pathway has been documented in various studies, highlighting the use of specific reagents and conditions to achieve high purity and yield. For instance, the synthesis typically includes reactions involving key intermediates that undergo cyclization processes to form the final product .
The synthesis can be summarized as follows:
CEP-5214 features a complex molecular structure characterized by a carbazole backbone fused with additional aromatic rings. This structure contributes to its biological activity by providing specific interactions with target kinases.
The structural integrity of CEP-5214 allows it to effectively inhibit kinase activity, which is vital for its function as an anti-cancer agent.
CEP-5214 undergoes various chemical reactions, primarily focusing on its interaction with target kinases. Inhibition assays have demonstrated its ability to competitively bind to the ATP-binding sites of VEGF receptors, thereby preventing downstream signaling pathways that promote angiogenesis.
Key reaction details include:
The mechanism of action for CEP-5214 involves inhibition of angiogenesis by blocking the signaling pathways mediated by vascular endothelial growth factor receptors. Upon binding to these receptors, CEP-5214 prevents their activation by VEGF, leading to reduced endothelial cell proliferation and migration.
Key points include:
CEP-5214 exhibits specific physical and chemical properties that influence its bioavailability and efficacy:
CEP-5214 has significant potential in scientific research and clinical applications:
The vascular endothelial growth factor (VEGF) family and its cognate receptor tyrosine kinases (VEGFRs) constitute a master regulatory axis governing physiological and pathological angiogenesis. VEGF-A, -B, -C, -D, and placental growth factor (PlGF) bind preferentially to three VEGFR isoforms: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4) [5]. VEGFR-2 is the primary mediator of endothelial cell proliferation, migration, permeability, and survival, driving the sprouting of new blood vessels from pre-existing vasculature—a process indispensable for solid tumor growth beyond 1-2 mm³ [5]. VEGFR-1, though less kinase-active, modulates monocyte migration and vascular remodeling, while VEGFR-3 governs lymphangiogenesis, facilitating metastatic dissemination [4] [7]. In malignancies, tumor hypoxia and oncogenic mutations induce VEGF overexpression, creating a self-amplifying loop of aberrant angiogenesis that fuels tumor progression and metastasis [5].
Table 1: VEGF Receptor Tyrosine Kinase Family and Functional Roles
Receptor Isoform | Primary Ligands | Key Functions in Cancer | CEP-5214 IC₅₀ (nM) |
---|---|---|---|
VEGFR-1 (Flt-1) | VEGF-A, VEGF-B, PlGF | Modulates inflammation & vascular remodeling | 16 nM |
VEGFR-2 (KDR/Flk-1) | VEGF-A, VEGF-C, VEGF-D | Mediates endothelial proliferation, migration, permeability | 4-8 nM |
VEGFR-3 (Flt-4) | VEGF-C, VEGF-D | Drives lymphangiogenesis & metastasis | 4 nM |
Selective VEGFR-2 inhibition demonstrated clinical limitations due to compensatory upregulation of VEGFR-1 and VEGFR-3 signaling, leading to therapeutic resistance and tumor revascularization [4]. Pan-VEGFR inhibitors simultaneously disrupt all VEGF-dependent pathways, offering three key advantages: (1) Comprehensive angiogenic blockade by preventing ligand-mediated crosstalk between isoforms; (2) Suppression of metastatic escape via VEGFR-3 inhibition in lymphatic endothelia; and (3) Overcoming adaptive resistance mechanisms emerging from isoform redundancy [2] [5]. CEP-5214 exemplifies this strategy with equipotent inhibition across all three VEGFRs (IC₅₀: 4–16 nM) while maintaining selectivity over unrelated kinases (PKC, Tie2, TrkA, CDK1, p38, JNK, IRK), minimizing off-target toxicity [4] [7]. This pan-inhibition profile translates to superior suppression of capillary tube formation in human umbilical vein endothelial cells (HUVECs) and microvessel growth in rat aortic ring assays at low nanomolar concentrations, confirming mechanistic potency [5].
CEP-5214 emerged from systematic structure-activity relationship (SAR) optimization of the indenopyrrolocarbazole pharmacophore, a scaffold inspired by natural carbazole alkaloids known for kinase affinity [2] [6]. Initial compounds featured substitutions at the 9- and 12-positions of the indeno[2,1-a]pyrrolo[3,4-c]carbazole-5-one core. Key discoveries included:
Table 2: Preclinical Antitumor Efficacy of CEP-5214/CEP-7055
Tumor Model | Administration Route | Dose (mg/kg, b.i.d.) | Maximal Tumor Growth Inhibition |
---|---|---|---|
U87MG Glioblastoma (s.c.) | Oral (CEP-7055) | 23.8 | 90% vs. control |
HT-29 Colon Carcinoma (s.c.) | Oral (CEP-7055) | 23.8 | 85% vs. control |
RENCA Renal Carcinoma (orthotopic) | Oral (CEP-7055) | 11.9–23.8 | Reduced metastasis score by 60% |
ASPC-1 Pancreatic (s.c.) | Oral (CEP-7055) | 23.8 | Efficacy independent of tumor volume |
CEP-5214’s poor aqueous solubility limited oral bioavailability, prompting development of the N,N-dimethylglycine ester prodrug CEP-7055. Enzymatic hydrolysis in vivo regenerates active CEP-5214, yielding 5-fold higher plasma exposure in rodents and enabling oral dosing [2] [5]. In preclinical studies, CEP-7055 demonstrated dose-dependent inhibition of tumor growth across >10 xenograft models (melanoma, glioblastoma, pancreatic, colon carcinomas), achieving 50–90% growth suppression at 23.8 mg/kg b.i.d. without significant toxicity [5]. This efficacy correlated with reduced intratumoral microvessel density (22–38%) and increased apoptosis, validating its antiangiogenic mechanism [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7